4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
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Overview
Description
4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound that features a combination of aromatic rings, furan, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Carbamothioylamino Linkage: This involves the reaction of an amine with a thiocarbonyl compound.
Coupling with Benzoic Acid: The final step involves coupling the furan derivative with benzoic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzoic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: Shares the benzoic acid moiety but lacks the furan and carbamothioylamino linkages.
4-Chlorophenylfuran: Contains the furan and chlorophenyl groups but lacks the benzoic acid and carbamothioylamino linkages.
Carbamothioylamino Benzoic Acids: Compounds with similar carbamothioylamino linkages but different aromatic substituents.
Uniqueness
4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to its combination of aromatic, furan, and carbamothioylamino functionalities
Properties
CAS No. |
535963-50-9 |
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Molecular Formula |
C19H12Cl2N2O4S |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H12Cl2N2O4S/c20-12-4-1-10(2-5-12)15-7-8-16(27-15)17(24)23-19(28)22-14-9-11(18(25)26)3-6-13(14)21/h1-9H,(H,25,26)(H2,22,23,24,28) |
InChI Key |
SVGPPYZLLLMSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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